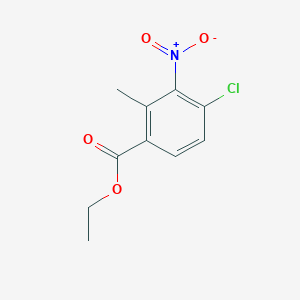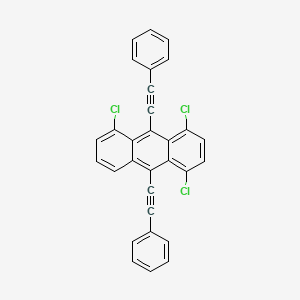
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of chlorine atoms and phenylethynyl groups enhances its chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene can be synthesized through a series of chemical reactions involving anthracene as the starting material. The synthesis typically involves the following steps:
Chlorination: Anthracene is chlorinated to introduce chlorine atoms at the 1, 4, and 5 positions.
Sonogashira Coupling: The chlorinated anthracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the phenylethynyl groups at the 9 and 10 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.
化学反应分析
Types of Reactions: 1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted anthracene derivatives.
科学研究应用
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it emits fluorescence, which can be harnessed for various applications. The molecular targets and pathways involved include:
Fluorescence Emission: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging and diagnostic applications.
Energy Transfer: It can participate in energy transfer processes, which are crucial in OLEDs and other optoelectronic devices.
相似化合物的比较
1,4,5-Trichloro-9,10-bis(phenylethynyl)anthracene is unique due to its specific substitution pattern and photophysical properties. Similar compounds include:
1-Chloro-9,10-bis(phenylethynyl)anthracene: Lacks the additional chlorine atoms, resulting in different reactivity and properties.
9,10-Bis(phenylethynyl)anthracene: Does not have any chlorine atoms, leading to distinct photophysical characteristics.
1,5-Dichloro-9,10-bis(phenylethynyl)anthracene: Contains two chlorine atoms, offering a different set of chemical and physical properties.
属性
CAS 编号 |
98805-16-4 |
|---|---|
分子式 |
C30H15Cl3 |
分子量 |
481.8 g/mol |
IUPAC 名称 |
1,4,5-trichloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H15Cl3/c31-25-13-7-12-22-23(16-14-20-8-3-1-4-9-20)29-26(32)18-19-27(33)30(29)24(28(22)25)17-15-21-10-5-2-6-11-21/h1-13,18-19H |
InChI 键 |
GYEPOHIURQQQEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C(C=CC(=C24)Cl)Cl)C#CC5=CC=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



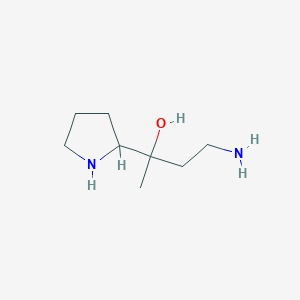

![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)
![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)
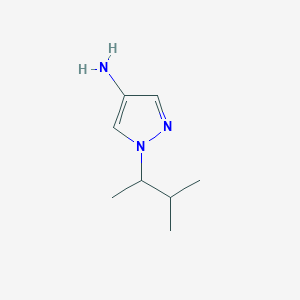
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)


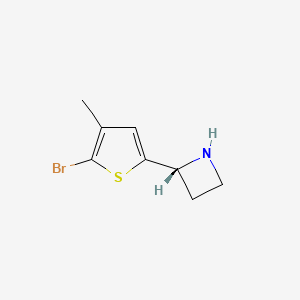
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
